
N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a pyridine ring attached to a carboxamide group, which is further connected to a 2,3-dihydro-1H-inden-5-yl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or piperidine derivatives.
Substitution: Introduction of various functional groups on the pyridine ring.
科学研究应用
N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
- N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide
- N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide
- N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide
Comparison:
- Structural Differences: The position of the carboxamide group on the pyridine ring can significantly affect the compound’s reactivity and biological activity.
- Unique Features: N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct binding properties and biological effects compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
5487-54-7 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C15H14N2O/c18-15(14-6-1-2-9-16-14)17-13-8-7-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,17,18) |
InChI 键 |
UTXITRJDYLLABO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




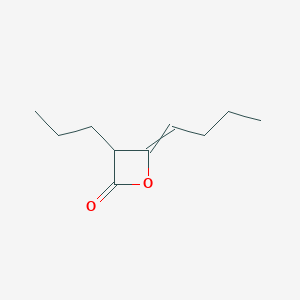

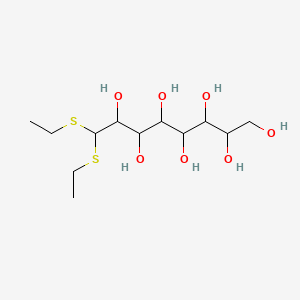
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
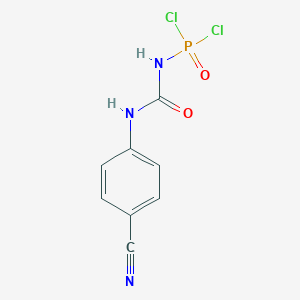
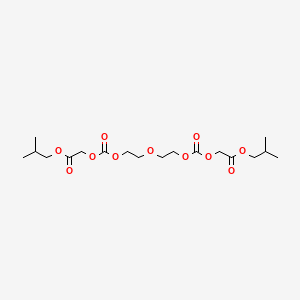
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)

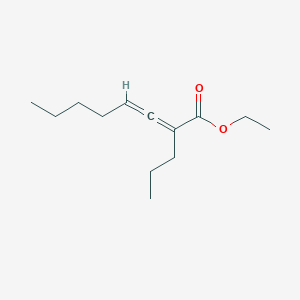
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)

